Iodotrimethylsilane

Description

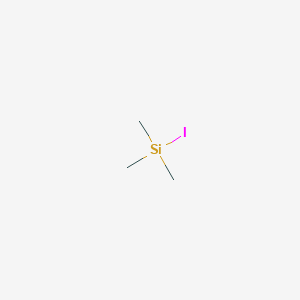

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

iodo(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9ISi/c1-5(2,3)4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRZQMIRAZTJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065997 | |

| Record name | Silane, iodotrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Iodotrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16029-98-4 | |

| Record name | Trimethylsilyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16029-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016029984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, iodotrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, iodotrimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iodotrimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A65KRZ6NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Iodotrimethylsilane

Foreword: The Enduring Utility of a Versatile Reagent

Iodotrimethylsilane ((CH₃)₃SiI or TMSI) stands as a cornerstone reagent in the edifice of modern organic synthesis.[1][2] Its utility is not confined to a single class of transformations but spans a wide array of applications, from the mild and selective cleavage of ethers, esters, and carbamates to its role as a powerful silylating agent.[2][3][4] The unique reactivity of the silicon-iodine bond, a harmonious blend of a hard silicon center and a soft iodide leaving group, allows for transformations that are often difficult to achieve with other reagents.[3] This guide provides an in-depth exploration of the synthesis of this compound, emphasizing the practical and theoretical considerations that ensure a successful and safe preparation. Furthermore, it details the essential characterization techniques required to verify the purity and identity of this indispensable synthetic tool. The protocols and insights presented herein are curated to empower researchers to confidently prepare and utilize high-quality this compound in their synthetic endeavors, from academic research to the development of novel therapeutics.[2][5]

Section 1: The Chemistry of this compound Synthesis

The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on the available starting materials, desired scale, and safety considerations. This section will delve into the most common and reliable methods, elucidating the chemical principles that underpin each approach.

Cleavage of Hexamethyldisiloxane with Iodine and a Reducing Agent

One of the most frequently employed methods for the synthesis of this compound involves the cleavage of hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) with elemental iodine in the presence of a reducing agent, typically aluminum powder.[6][7][8]

The Underlying Chemistry:

The reaction proceeds through the in situ formation of aluminum iodide (AlI₃) from the reaction of aluminum powder with iodine.[9][10] This is a highly exothermic reaction.[10][11] The aluminum iodide then acts as a Lewis acid, activating the hexamethyldisiloxane towards cleavage by iodide. The overall reaction can be represented as:

3 (CH₃)₃SiOSi(CH₃)₃ + 2 Al + 3 I₂ → 6 (CH₃)₃SiI + Al₂O₃

The use of aluminum powder is critical as it serves to reduce the iodine, forming the reactive aluminum iodide species.[9] The slow addition of iodine to a heated mixture of hexamethyldisiloxane and aluminum powder is a key procedural element to control the exothermicity of the reaction and ensure a safe and reproducible outcome.[7]

Experimental Workflow for Hexamethyldisiloxane Cleavage:

References

- 1. This compound: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 三甲基碘硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound:an important silanization reagent_Chemicalbook [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 16029-98-4 [chemicalbook.com]

- 9. Iodination reactions with aluminum iodide: Discussion series on bromination/iodination reactions 27 – Chemia [chemia.manac-inc.co.jp]

- 10. flinnsci.com [flinnsci.com]

- 11. researchgate.net [researchgate.net]

Iodotrimethylsilane: A Mechanistic and Practical Exploration of its Lewis Acidity in Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iodotrimethylsilane (TMSI) has emerged as an exceptionally versatile and potent reagent in the synthetic chemist's toolkit. While known for a variety of transformations, its utility is fundamentally rooted in the Lewis acidic nature of its silicon center, amplified by the unique properties of the silicon-iodine bond. This guide provides an in-depth exploration of the Lewis acidity of TMSI, moving beyond a simple catalog of reactions to a detailed analysis of the underlying mechanisms. We will dissect the causal factors behind its reactivity, present field-proven experimental protocols, and offer quantitative insights to inform reaction design and optimization. This document is intended for professionals in chemical research and drug development who seek a deeper, practical understanding of how to effectively harness the power of this reagent.

The Fundamental Nature of this compound's Lewis Acidity

This compound, with the chemical formula (CH₃)₃SiI, is a colorless, volatile liquid that serves as a powerful tool in organic synthesis.[1][2] Its reactivity is dominated by the highly polar and labile silicon-iodine bond. The silicon atom, being electron-deficient, functions as the Lewis acidic center, readily coordinating to electron-rich atoms (Lewis bases), most notably oxygen.

Several factors contribute to TMSI's pronounced Lewis acidity:

-

Electronegativity and Bond Polarity: The significant difference in electronegativity between silicon and iodine creates a highly polarized Si-I bond, rendering the silicon atom electrophilic.

-

Hard-Soft Acid-Base (HSAB) Theory: TMSI is often described as a "hard-soft" reagent. The silicon center acts as a hard Lewis acid, showing a strong affinity for hard Lewis bases like oxygen in ethers, esters, and epoxides. The iodide anion, conversely, is a soft nucleophile. This dichotomy drives many of its characteristic reactions.

-

Thermodynamic Driving Force: A key factor in TMSI's efficacy is the immense thermodynamic stability of the silicon-oxygen bond (bond energy ~90-110 kcal/mol).[3] Reactions that result in the formation of a Si-O bond are often thermodynamically favored, providing a powerful driving force for transformations like ether and ester cleavage.

Compared to other halotrimethylsilanes, TMSI is generally the most reactive, a feature attributed to the weakness and high polarizability of the Si-I bond. While reagents like chlorotrimethylsilane (TMSCl) require additives like sodium iodide to generate TMSI in situ for similar reactivity, TMSI can be used directly for a wide range of transformations under remarkably mild and neutral conditions.[3][4][5]

Core Reaction Mechanisms Driven by Lewis Acidity

The coordination of the Lewis acidic silicon atom to an oxygen-containing functional group is the crucial initiating step in TMSI's most important reactions. This activation primes the substrate for subsequent nucleophilic attack by the iodide ion.

Mechanism: Cleavage of Ethers

The dealkylation of ethers is one of the most prominent applications of TMSI, providing a neutral alternative to harsh acidic conditions (e.g., HBr or HI).[4][6][7] The reaction efficiently converts both aliphatic and aryl ethers into alcohols or phenols after a hydrolytic workup.

The mechanism proceeds via a two-stage process:

-

Activation: The Lewis acidic silicon atom of TMSI coordinates to the ether oxygen, forming a transient, highly activated trimethylsilyl oxonium ion.[4][6] This step significantly weakens the adjacent carbon-oxygen bonds.

-

Nucleophilic Cleavage: The iodide ion, generated in the first step, acts as a nucleophile and attacks one of the ether's alkyl carbons in an Sₙ2-type displacement.[4] This attack results in the cleavage of the C-O bond, yielding a trimethylsilyl ether and an alkyl iodide.[1]

-

Hydrolysis: The resulting trimethylsilyl ether is readily hydrolyzed during aqueous workup (or by methanolysis) to afford the final alcohol or phenol.[6]

For unsymmetrical ethers, the regioselectivity of the iodide attack is predictable. In aryl alkyl ethers, the cleavage occurs exclusively at the alkyl-oxygen bond due to the strength of the aryl-oxygen bond.[3] For dialkyl ethers, the attack generally occurs at the less sterically hindered carbon center.[3]

Caption: Mechanism of TMSI-mediated ether cleavage.

Mechanism: Cleavage of Esters and Lactones

TMSI provides a powerful method for the non-hydrolytic dealkylation of esters to carboxylic acids, operating under neutral conditions that preserve sensitive functional groups intolerant to acid or base.[7][8][9]

The mechanism is analogous to ether cleavage and proceeds via O-alkyl bond scission:

-

Activation & Cleavage: The reaction is presumed to involve initial interaction between the silicon center and the ester's alkoxy oxygen. This is followed by a concerted or sequential Sₙ2 attack by the iodide ion on the ester's alkyl group.

-

Product Formation: This cleavage yields a trimethylsilyl ester and an alkyl iodide. The formation of the stable silyl ester is a strong thermodynamic driver for the reaction.

-

Hydrolysis: The trimethylsilyl ester is easily hydrolyzed during workup to provide the corresponding carboxylic acid in high yield.[6]

Caption: Mechanism of TMSI-mediated ester cleavage.

Mechanism: Ring-Opening of Epoxides

Epoxides, activated by their inherent ring strain, undergo facile ring-opening when treated with TMSI.[5][10] This reaction provides a mild and efficient route to β-iodo alcohols after hydrolysis.

-

Lewis Acid Activation: TMSI coordinates to the epoxide oxygen, further polarizing the C-O bonds and making the carbon atoms more susceptible to nucleophilic attack.

-

Regioselective Iodide Attack: The iodide ion attacks one of the epoxide carbons. In line with an Sₙ2 mechanism, the attack occurs at the less sterically hindered carbon, leading to the formation of a β-iodo trimethylsilyl ether intermediate.[11][12]

-

Hydrolysis: Subsequent hydrolysis cleaves the silyl ether to yield the corresponding iodohydrin (β-iodo alcohol).

Caption: Mechanism of TMSI-mediated epoxide ring-opening.

Experimental Considerations & Field-Proven Protocols

Reagent Synthesis, Handling, and Safety

Trustworthiness through Purity and Stability: this compound is highly sensitive to moisture and light, which can cause it to degrade, releasing iodine and lowering its purity.[13] For quantitative and reproducible results, using freshly prepared or distilled TMSI is critical.

In Situ Generation (Recommended): Due to its instability and cost, TMSI is frequently generated in situ immediately before use.[4] This method is both convenient and cost-effective. A standard procedure involves the reaction of chlorotrimethylsilane (TMSCl) with sodium iodide (NaI) in an anhydrous solvent like acetonitrile.[3][5] The resulting sodium chloride precipitate is typically not removed.

Direct Synthesis: TMSI can also be prepared by reacting hexamethyldisiloxane with elemental iodine in the presence of aluminum powder.[1][6][14] This method produces pure TMSI that can be isolated by distillation, but requires more rigorous handling.

Safety Precautions:

-

Handling: Always handle TMSI in a well-ventilated chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, flame-retardant lab coat, and heavy-duty chemical-resistant gloves.[15][17]

-

Reactivity: TMSI is corrosive and reacts violently with water, releasing HI gas.[4][16] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: If storing, keep in a tightly sealed container under an inert atmosphere, protected from light, and refrigerated.[16][18]

Experimental Protocol: Cleavage of Cyclohexyl Methyl Ether

This protocol, adapted from established literature, illustrates a typical application of TMSI for ether cleavage.[6][14] The inclusion of a mild, non-nucleophilic base like pyridine can neutralize trace amounts of HI that may form from hydrolysis, reducing the formation of by-products such as cyclohexyl iodide.[6]

Caption: Experimental workflow for TMSI-mediated ether cleavage.

Step-by-Step Methodology:

-

Preparation: To an oven-dried 25 mL round-bottomed flask equipped with a magnetic stir bar, add cyclohexyl methyl ether (1.72 g, 15.2 mmol).[6]

-

Inert Atmosphere: Purge the flask with dry nitrogen and seal with a rubber septum.

-

Solvent and Additives: Using dry syringes, inject anhydrous chloroform (4 mL) followed by pyridine (0.5 mL, 6.0 mmol).[6]

-

Reagent Addition: Slowly inject freshly prepared or distilled this compound (4.8 g, 24.0 mmol). A slight yellow color and the formation of a precipitate may be observed.[6]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by ¹H NMR or GC by observing the disappearance of the methoxy signal of the starting material.[6] Reaction times can range from a few hours to over 60 hours depending on the substrate.[6]

-

Workup: Upon completion, cool the reaction mixture and carefully add methanol to quench excess TMSI and hydrolyze the intermediate trimethylsilyl ether.

-

Purification: Remove the volatile components under reduced pressure. The residue can then be purified by standard aqueous workup followed by silica gel column chromatography to yield pure cyclohexanol.[6]

Quantitative Data Summary

The efficiency of TMSI-mediated cleavage is substrate-dependent. The following table summarizes representative yields and conditions for common transformations.

| Substrate Type | Example Substrate | Conditions | Time (h) | Yield (%) | Reference |

| Ester Cleavage | Methyl Benzoate | CCl₄, 50°C | 42 | >95 (Silyl Ester) | [9] |

| Ethyl Benzoate | CCl₄, 50°C | 66 | >95 (Silyl Ester) | [9] | |

| Methyl Pivalate | Neat, 100°C | 18 | 55 (Acid) | [7] | |

| Benzyl Phenylacetate | Neat, 100°C | 2 | 86 (Acid) | [7] | |

| Ether Cleavage | Cyclohexyl Methyl Ether | Chloroform, 25°C | 64 | 85-88 (Alcohol) | [6] |

| Anisole | Neat, 100°C | 24 | 48 (Phenol) | [7] | |

| Benzyl Ethyl Ether | CH₃CN, RT | 0.5 | 92 (Silyl Ether) | [3] |

Conclusion

This compound is more than just a synthetic reagent; it is a powerful tool whose efficacy is directly explained by the fundamental principles of Lewis acidity and thermodynamics. Its ability to activate oxygen-containing functional groups under neutral conditions makes it invaluable for complex molecule synthesis and the deprotection of sensitive substrates. By understanding the mechanistic pathways—initiation by Lewis acid coordination, cleavage by Sₙ2 attack, and stabilization through silyl ether/ester formation—researchers can make informed decisions, troubleshoot reactions, and design more efficient synthetic routes. The practical preference for in situ generation addresses its primary limitations of stability and cost, ensuring that TMSI will remain a cornerstone reagent in the fields of pharmaceutical development and advanced organic synthesis.

References

- 1. guidechem.com [guidechem.com]

- 2. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]

- 5. This compound | 16029-98-4 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. worldscientific.com [worldscientific.com]

- 8. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. EP0398623B1 - this compound compositions - Google Patents [patents.google.com]

- 14. orgsyn.org [orgsyn.org]

- 15. This compound(16029-98-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.se [fishersci.se]

- 18. chemicalbook.com [chemicalbook.com]

Trimethylsilyl Iodide: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction: The Unique Reactivity of a Powerful Reagent

Trimethylsilyl iodide (TMSI), also known as iodotrimethylsilane, is a versatile and highly reactive organosilicon compound with the chemical formula (CH₃)₃SiI[1]. It has carved out a significant niche in modern organic synthesis, particularly valued by researchers and drug development professionals for its efficacy in cleaving ethers, esters, and carbamates, and for its role as a potent silylating agent[2][3][4]. This guide provides an in-depth exploration of the physical and chemical properties of TMSI, offering field-proven insights into its practical application and handling. The causality behind experimental choices is elucidated to empower chemists to harness the full potential of this powerful reagent while ensuring operational safety.

Core Physical and Chemical Properties

Understanding the fundamental properties of TMSI is paramount for its effective and safe utilization in a laboratory setting. A clear, colorless to reddish, volatile liquid at room temperature, its physical characteristics are summarized in the table below[1][4][5].

| Property | Value | Source(s) |

| Chemical Formula | C₃H₉ISi | [1] |

| Molecular Weight | 200.09 g/mol | [5] |

| Appearance | Clear colorless to reddish liquid | [1][4][5] |

| Boiling Point | 106-109 °C | [1] |

| Density | 1.406 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.471 | |

| Flash Point | -31 °C | [1] |

| CAS Number | 16029-98-4 | [1][4][5] |

TMSI is characterized by its extreme hydrolytic instability; it reacts violently with water and is sensitive to light, often developing a pink or darker color upon exposure[6]. This high reactivity stems from the polarized silicon-iodine bond, which makes the silicon atom highly electrophilic and the iodide a good leaving group and nucleophile. TMSI is soluble in many common non-polar organic solvents such as chloroform, acetonitrile, and carbon tetrachloride[7][8][9]. However, its incompatibility with certain solvents, like ethers, should be noted as it can react with them[2].

Key Synthetic Applications and Mechanistic Insights

The utility of TMSI in organic synthesis is broad, primarily centered on the cleavage of stable functional groups under relatively mild conditions.

Ether Cleavage: A Powerful Deprotection Strategy

The dealkylation of ethers is one of the most prominent applications of TMSI[2]. It is particularly effective for cleaving methyl and other alkyl ethers, which are often resistant to other methods[9].

Mechanism of Action: The reaction proceeds through a Lewis acid-mediated pathway. The electrophilic silicon atom of TMSI coordinates to the ether oxygen, forming a trimethylsilyl oxonium ion intermediate. This coordination activates the ether, making the alkyl group susceptible to nucleophilic attack by the iodide ion in an Sₙ2 reaction. This attack cleaves the C-O bond, yielding a trimethylsilyl ether and an alkyl iodide[2][9][10]. The resulting silyl ether can then be easily hydrolyzed to the corresponding alcohol or phenol upon aqueous workup or methanolysis[9][10].

Caption: Mechanism of TMSI-mediated ether cleavage.

Field Insights: The choice between using neat TMSI and generating it in situ often depends on the scale and sensitivity of the substrate. In situ generation from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in a solvent like acetonitrile is often preferred for large-scale applications due to the lower cost and avoidance of handling the unstable TMSI directly[2][3][8]. This method can sometimes lead to faster reactions, potentially due to catalysis by excess iodide ion[6][8].

Ester Cleavage: A Mild Route to Carboxylic Acids

TMSI is also highly effective for the dealkylation of esters, providing a mild method for obtaining carboxylic acids[6][11]. It readily cleaves methyl, ethyl, benzyl, and even sterically hindered t-butyl esters[6][8].

Mechanism of Action: Similar to ether cleavage, the reaction is initiated by the coordination of the silicon atom to the carbonyl oxygen of the ester. This activation facilitates a rate-limiting Sₙ2 attack by the iodide ion on the alpha-carbon of the ester's alkoxy group. This step yields an alkyl iodide and a trimethylsilyl ester. The latter is then hydrolyzed during aqueous workup to the final carboxylic acid and hexamethyldisiloxane ((Me₃Si)₂O)[3][6].

Caption: Mechanism of TMSI-mediated ester cleavage.

Silylation of Alcohols

TMSI can be used to introduce the trimethylsilyl protecting group onto alcohols[1]. The resulting trimethylsilyl ethers are more volatile, which can be advantageous for analyses like gas chromatography[1].

Mechanism of Action: The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon of TMSI, with the concurrent departure of the iodide ion. The hydrogen iodide (HI) generated as a byproduct can be scavenged by a base like pyridine or triethylamine, or the reaction can be performed without a base if the substrate is not acid-sensitive[1][12].

R-OH + (CH₃)₃SiI → R-OSi(CH₃)₃ + HI[1]

Field Insights: While effective, for bulk silylation, the less expensive trimethylsilyl chloride (TMSCl) is often the reagent of choice[1]. However, the higher reactivity of TMSI can be beneficial for hindered alcohols that react sluggishly with TMSCl.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing clear, step-by-step methodologies for common applications of TMSI.

Protocol 1: General Procedure for Ether Cleavage using in situ Generated TMSI

This protocol is advantageous as it avoids handling the highly moisture-sensitive TMSI directly.

Caption: Experimental workflow for ether cleavage.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ether substrate.

-

Reagent Addition: Dissolve the ether in anhydrous acetonitrile. Add sodium iodide (1.5-2.0 equivalents) followed by the slow addition of trimethylsilyl chloride (1.5-2.0 equivalents) while stirring[7][8].

-

Reaction: Stir the mixture at room temperature or heat to 50 °C. The choice of temperature depends on the reactivity of the ether. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with diethyl ether or ethyl acetate.

-

Washing: Transfer the mixture to a separatory funnel and wash sequentially with water and an aqueous solution of sodium thiosulfate to quench any remaining iodine[8].

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trimethylsilyl ether.

-

Hydrolysis: The resulting silyl ether can be cleaved to the alcohol or phenol by dissolving it in methanol and stirring, or by treatment with a mild acid (e.g., dilute HCl) or base[9].

Protocol 2: Cleavage of a Methyl Ester using TMSI

Step-by-Step Methodology:

-

Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the methyl ester in a dry, inert solvent such as carbon tetrachloride or chloroform[6].

-

Reagent Addition: Add trimethylsilyl iodide (typically 1.3-2.0 equivalents) via a dry syringe[10].

-

Reaction: Heat the reaction mixture to 50 °C and monitor its progress by TLC or LC-MS[6].

-

Workup: Upon completion, cool the reaction to room temperature and pour it into methanol to hydrolyze the intermediate trimethylsilyl ester[10].

-

Purification: Remove the volatile components under reduced pressure. The residue can then be taken up in a suitable organic solvent (e.g., diethyl ether), washed with aqueous sodium bisulfite, sodium bicarbonate, and brine, then dried and concentrated to yield the carboxylic acid[10].

Safety, Handling, and Storage

TMSI is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

-

Hazards: It is highly flammable, corrosive, and reacts violently with water[5][13]. It causes severe skin burns and eye damage[13].

-

Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use spark-proof tools and work under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture[14].

-

Storage: Store TMSI in a cool, dry, dark place, away from sources of ignition and moisture. It is often stabilized with copper or aluminum[5][14]. Due to its instability, it is often recommended to use freshly distilled TMSI or generate it in situ just before use[3][6].

Conclusion

Trimethylsilyl iodide is an indispensable tool in the arsenal of the modern synthetic chemist. Its potent ability to cleave robust ethers and esters under mild conditions makes it particularly valuable in complex molecule synthesis and drug development. By understanding its physical properties, chemical reactivity, and the mechanistic rationale behind its applications, researchers can confidently and safely employ this reagent to achieve their synthetic goals. The provided protocols offer a validated starting point for laboratory work, which can be further optimized based on the specific substrate and desired outcome.

References

- 1. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]

- 2. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]

- 3. TMS Iodide - Wordpress [reagents.acsgcipr.org]

- 4. This compound: Applications as Reactive Ligand and its Preparation Method_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Trimethylsilyl iodide | 216 Publications | 2415 Citations | Top Authors | Related Topics [scispace.com]

- 12. General Silylation Procedures - Gelest [technical.gelest.com]

- 13. Trimethylsilyl iodide | C3H9ISi | CID 85247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

The Enduring Versatility of Iodotrimethylsilane: A Technical Guide for the Modern Organic Chemist

Abstract

Iodotrimethylsilane (TMSI), a powerful and versatile organosilicon reagent, has carved an indispensable niche in the synthetic chemist's toolkit.[1][2][3][4][5] Its unique reactivity, stemming from the combination of a hard Lewis acidic silicon center and a soft nucleophilic iodide, enables a vast array of synthetic transformations under remarkably mild and often neutral conditions.[5] This technical guide provides an in-depth exploration of the core applications of TMSI in organic chemistry, offering mechanistic insights, field-proven protocols, and comparative data to empower researchers, scientists, and drug development professionals in leveraging this reagent to its full potential. We will delve into its pivotal role in the cleavage of ethers, esters, and carbamates, the conversion of alcohols to iodides, and its utility as a silylating agent and Lewis acid catalyst.

Introduction to this compound: Properties and Preparation

This compound, with the chemical formula (CH₃)₃SiI, is a colorless to pale red, volatile, and flammable liquid with a pungent odor.[1][2][6] Its efficacy as a synthetic reagent is largely attributed to the high affinity of the silicon atom for oxygen, forming a strong silicon-oxygen bond, which drives many of its key reactions.[5][7]

While commercially available, TMSI can be conveniently prepared in the laboratory. A common and reliable method involves the reaction of hexamethyldisiloxane with iodine in the presence of aluminum powder.[6][8] An alternative and often preferred approach for many applications is the in situ generation of TMSI from the more stable and less expensive precursors, chlorotrimethylsilane and sodium iodide, in an appropriate solvent like acetonitrile.[7][9] This method avoids the need to handle and store the moisture-sensitive TMSI.[10]

Safety and Handling Precautions

This compound is corrosive and reacts violently with water.[11][12] It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.[11][13][14] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and chemical-resistant gloves, must be worn at all times.[13][14][15] Store TMSI in a tightly sealed container, away from heat, sparks, and open flames, and under a nitrogen blanket.[12][13]

Cleavage of Ethers: A Mild and Efficient Deprotection Strategy

One of the most prominent applications of TMSI is the cleavage of ethers, a reaction of paramount importance in the deprotection of hydroxyl groups during multi-step synthesis.[1][3][8][16][17][18] TMSI offers a mild and effective alternative to harsh traditional reagents like hydroiodic acid or boron tribromide.[8][16]

Mechanism of Ether Cleavage

The cleavage of ethers by TMSI is believed to proceed through the initial formation of a trimethylsilyl oxonium ion.[8][16][19] The silicon center acts as a Lewis acid, coordinating to the ether oxygen. This coordination weakens the carbon-oxygen bond, making the carbon atom more susceptible to nucleophilic attack by the iodide ion.[19] The reaction pathway can vary depending on the nature of the alkyl groups attached to the ether oxygen.

-

For methyl and primary alkyl ethers: The reaction typically proceeds via an Sₙ2 mechanism, with the iodide attacking the less sterically hindered carbon, leading to the formation of a trimethylsilyl ether and an alkyl iodide.[8][16][19]

-

For tert-butyl, trityl, and benzyl ethers: Cleavage is rapid and likely involves the heterolysis of the silyl oxonium ion intermediate to form a stable carbocation, followed by trapping with iodide.[8][16]

The resulting trimethylsilyl ether can be easily hydrolyzed to the corresponding alcohol upon workup with water or methanolysis.[6][8][16]

Experimental Protocol: Cleavage of Cyclohexyl Methyl Ether

The following protocol is adapted from a literature procedure and illustrates a typical ether cleavage reaction.[8][16]

Materials:

-

Cyclohexyl methyl ether

-

This compound (freshly distilled or from a new bottle)

-

Chloroform (dry)

-

Pyridine (dry)

-

Methanol

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To an oven-dried, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclohexyl methyl ether (1.0 eq).

-

Add dry chloroform via syringe.

-

Add dry pyridine (0.4 eq) to neutralize any traces of HI.[16]

-

Add freshly prepared this compound (1.5 eq) dropwise via syringe. A precipitate may form.

-

Heat the reaction mixture at 60 °C and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of methanol.

-

Dilute the mixture with diethyl ether and wash sequentially with water, aqueous sodium thiosulfate solution, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclohexanol.

-

Purify the product by distillation or column chromatography.

Data Summary: Ether Cleavage with TMSI

| Ether Substrate | Reaction Conditions | Time (h) | Yield (%) | Reference |

| Cyclohexyl methyl ether | CHCl₃, 60 °C | 64 | High | [8][16] |

| Anisole | CHCl₃ or Sulfolane, 25-50 °C | 12-125 | High | [8][16] |

| Benzyl phenyl ether | CH₃CN, 25 °C | 0.5 | 95 | [7] |

| tert-Butyl cyclohexyl ether | CH₃CN, 25 °C | 0.1 | 98 | [7] |

Cleavage of Esters and Lactones: A Neutral Approach to Carboxylic Acids

TMSI is a highly effective reagent for the dealkylation of esters to their corresponding carboxylic acids under neutral conditions, providing a valuable alternative to traditional saponification methods that may be incompatible with base-sensitive functional groups.[1][18][20][21][22]

Mechanism of Ester Cleavage

The cleavage of esters with TMSI proceeds via the formation of a trimethylsilyl ester intermediate.[8][16] The reaction is thought to involve a six-membered ring transition state.[20] The hard silicon atom coordinates to the carbonyl oxygen, while the soft iodide attacks the alkyl group of the ester in an Sₙ2 fashion. Subsequent hydrolysis of the trimethylsilyl ester yields the carboxylic acid.[8][16]

Experimental Protocol: Dealkylation of Ethyl Benzoate

Materials:

-

Ethyl benzoate

-

This compound

-

Anhydrous chloroform

-

Diethyl ether

-

0.5 N Sodium hydroxide solution

-

Hydrochloric acid (to acidify)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve ethyl benzoate (1.0 eq) in anhydrous chloroform.

-

Add this compound (2.0 eq) and heat the mixture to 50 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and dilute with diethyl ether.

-

Wash the organic layer with 0.5 N sodium hydroxide solution.

-

Acidify the combined aqueous layers with hydrochloric acid and extract with chloroform.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain benzoic acid.[22]

Data Summary: Ester Cleavage with TMSI

| Ester Substrate | Reaction Conditions | Time (h) | Yield (%) | Reference |

| Methyl benzoate | Neat, 100 °C | 4 | 70 | [22] |

| Ethyl acetate | CHCl₃, 50 °C | 24 | 90 | [8] |

| γ-Butyrolactone | CH₃CN, reflux | 1 | High | [7] |

| Benzyl acetate | CHCl₃, 25 °C | 0.5 | 95 | [8] |

Deprotection of Carbamates: Accessing Amines under Mild Conditions

TMSI is also a valuable reagent for the deprotection of carbamate-protected amines, a common protecting group strategy in peptide synthesis and medicinal chemistry.[8][18][23][24] It is particularly effective for the cleavage of methyl, ethyl, and benzyl carbamates.[8][16]

Mechanism of Carbamate Cleavage

The cleavage of carbamates with TMSI follows a similar pathway to that of esters. The silicon atom coordinates to the carbonyl oxygen, and the iodide ion attacks the alkyl group of the carbamate, leading to the formation of a trimethylsilyl carbamate and an alkyl iodide.[25] This intermediate is then hydrolyzed, often with a basic quench, to release the free amine.[8][16][25]

Experimental Protocol: Deprotection of N-Cbz-Protected Amine

Materials:

-

N-Cbz-protected amine

-

This compound

-

Anhydrous chloroform

-

Methanol

Procedure:

-

Dissolve the N-Cbz-protected amine (1.0 eq) in anhydrous chloroform under a nitrogen atmosphere.

-

Add this compound (1.5 eq) and stir the reaction at 50-60 °C.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and quench with methanol.

-

Remove the solvent under reduced pressure to obtain the crude amine salt.

-

The free amine can be obtained by a basic workup.

Data Summary: Carbamate Cleavage with TMSI

| Carbamate Substrate | Reaction Conditions | Time (h) | Yield (%) | Reference |

| N-Cbz-glycine ethyl ester | CH₃CN, reflux | 0.5 | 95 | [7] |

| N-Boc-aniline | CH₂Cl₂, 25 °C | 0.1 | 98 | [26] |

| Methyl carbamates | CHCl₃ or Sulfolane, 50-60 °C | 24 | High | [8][16] |

| Benzyl carbamates | CHCl₃, 25 °C | 0.1 | High | [7] |

Conversion of Alcohols to Alkyl Iodides

TMSI provides a mild and efficient method for the conversion of primary, secondary, and tertiary alcohols to their corresponding alkyl iodides.[8][9][27][28] This transformation is often faster and higher yielding than using the in situ generated reagent from chlorotrimethylsilane and sodium iodide.[9][28]

Mechanism of Alcohol to Iodide Conversion

The reaction is believed to proceed through an intermediate silyl ether, which is then converted to the alkyl iodide by the iodide ion. The strong Si-O bond formation drives the reaction.

Data Summary: Conversion of Alcohols to Iodides

| Alcohol Substrate | Reaction Conditions | Time (h) | Yield (%) | Reference |

| 1-Octanol | CH₃CN, 25 °C | 0.25 | 95 | [7] |

| Cyclohexanol | CH₃CN, 25 °C | 0.25 | 96 | [7] |

| tert-Butanol | CH₃CN, 25 °C | 0.1 | 98 | [7] |

| Benzyl alcohol | CH₃CN, 25 °C | 0.1 | 97 | [7] |

Other Key Applications

Beyond these core applications, TMSI serves as a versatile reagent in several other synthetic transformations:

-

Silylating Agent: It is used to introduce the trimethylsilyl group to various functional groups, which can be useful for protection or for enhancing volatility for gas chromatography analysis.[3][6][18]

-

Lewis Acid Catalyst: TMSI can act as a Lewis acid to catalyze various reactions, such as the addition of silyl enol ethers to acetals.[4][9][18]

-

Conversion of Epoxides to Allylic Alcohols: In the presence of a base, TMSI can facilitate the conversion of epoxides to allylic alcohols.[29]

-

Cleavage of Acetals and Ketals: TMSI can be used to deprotect aldehydes and ketones from their acetal and ketal protecting groups under aprotic conditions.[8][16][18]

Conclusion

This compound stands as a testament to the power of organosilicon chemistry in modern organic synthesis. Its ability to effect a wide range of transformations, particularly the cleavage of common protecting groups under mild and neutral conditions, makes it an invaluable tool for researchers in both academic and industrial settings. A thorough understanding of its reactivity, mechanistic pathways, and proper handling is key to successfully integrating this potent reagent into complex synthetic strategies. As the demand for more efficient and selective synthetic methodologies continues to grow, the applications of this compound are poised to expand even further, solidifying its status as a cornerstone of the synthetic chemist's repertoire.

References

- 1. This compound: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. This compound: Applications as Reactive Ligand and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 碘三甲基硅烷 溶液 1 M in dichloromethane | Sigma-Aldrich [sigmaaldrich.com]

- 5. 三甲基碘硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. EP0398623B1 - this compound compositions - Google Patents [patents.google.com]

- 11. fishersci.se [fishersci.se]

- 12. fishersci.com [fishersci.com]

- 13. This compound(16029-98-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

- 16. chem.ucla.edu [chem.ucla.edu]

- 17. researchgate.net [researchgate.net]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]

- 20. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. worldscientific.com [worldscientific.com]

- 22. worldscientific.com [worldscientific.com]

- 23. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]

- 24. This compound—a versatile synthetic reagent | Semantic Scholar [semanticscholar.org]

- 25. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. DSpace [dr.lib.iastate.edu]

Iodotrimethylsilane: A Multifaceted Reagent for Advancing Complex Total Synthesis

Abstract

In the relentless pursuit of synthesizing nature's complex molecular architectures, the modern synthetic chemist's toolkit must be both vast and nuanced. Among the array of reagents available, Iodotrimethylsilane (TMSI) has carved out a distinguished role as a powerful and versatile tool. This technical guide, intended for researchers, scientists, and professionals in drug development, moves beyond a simple cataloging of reactions. Instead, it offers an in-depth exploration of the strategic application of TMSI in the context of total synthesis, emphasizing the chemical principles that guide its use and the practical considerations essential for its successful implementation. We will delve into the mechanistic underpinnings of its reactivity, showcase its utility with a specific example from a complex natural product synthesis, and provide actionable protocols for its preparation and handling.

The Chemical Persona of this compound: More Than a Silylating Agent

This compound, with the chemical formula (CH₃)₃SiI, is a colorless to pale yellow liquid characterized by a pungent odor.[1] Its utility in organic synthesis stems from a unique combination of properties: the electrophilicity of the silicon atom, the nucleophilicity of the iodide ion, and the lability of the silicon-iodine bond.[1][2] This duality allows TMSI to act as a potent reagent for a variety of transformations far beyond simple silylation.

The silicon atom, being a hard Lewis acid, exhibits a strong affinity for hard bases, most notably oxygen. This inherent "oxophilicity" is a driving force for many of TMSI's characteristic reactions.[3] Concurrently, the iodide ion is a soft and potent nucleophile, capable of cleaving C-O bonds with high efficiency.[4] It is this synergistic interplay between the silicon and iodine moieties that makes TMSI an indispensable reagent for challenging transformations.

Core Applications in Synthetic Strategy

The versatility of TMSI is evident in the breadth of its applications, which include the cleavage of ethers, esters, lactones, and carbamates, as well as the conversion of alcohols to iodides and the formation of silyl enol ethers.[5][6]

Ether and Ester Cleavage: A Mild and Effective Approach

One of the most prominent applications of TMSI in total synthesis is the cleavage of ethers and esters under neutral or nearly neutral conditions.[7] This is particularly valuable in the late stages of a synthesis when dealing with sensitive functional groups that would not tolerate harsh acidic or basic conditions.

The generally accepted mechanism for the cleavage of a methyl ether, for instance, involves the initial formation of a trimethylsilyl oxonium ion.[8] This is followed by a nucleophilic attack of the iodide ion on the methyl group in an SN2 fashion, resulting in the formation of a trimethylsilyl ether and methyl iodide.[8] The silyl ether can then be readily hydrolyzed to the corresponding alcohol upon aqueous workup.[8]

This method is especially effective for the demethylation of aryl methyl ethers, a common challenge in the synthesis of phenolic natural products.[9] While traditional methods often require harsh reagents like boron tribromide or molten pyridine hydrochloride, TMSI frequently offers a milder and more selective alternative.[5][9]

dot graph "Ether_Cleavage_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} caption: "Mechanism of Methyl Ether Cleavage by TMSI"

In Situ Generation: A Practical Advantage

While TMSI is commercially available, its sensitivity to moisture and light can lead to degradation over time.[10] For this reason, the in situ generation of TMSI is often the preferred method for ensuring high reactivity and reproducibility. Several reliable protocols have been developed for this purpose.

A widely used method involves the reaction of chlorotrimethylsilane with sodium iodide in a suitable solvent like acetonitrile.[11] This approach is not only convenient but also cost-effective. Another common procedure involves the reaction of hexamethyldisiloxane with iodine.[8] The choice of method often depends on the specific requirements of the reaction and the compatibility of the reagents with the substrate.

dot graph "In_Situ_Generation" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption: "Common Methods for In Situ Generation of TMSI"

Case Study: Strategic Demethylation in a Complex Synthesis

While the total syntheses of highly complex molecules like platensimycin and maitotoxin by the Nicolaou group did not prominently feature this compound, its strategic application is well-documented in other syntheses of natural products.[3][12] A notable example is its use in the selective demethylation of sterically hindered aryl methyl ethers, a common structural motif in natural products.

In a hypothetical late-stage intermediate of a complex natural product, a sterically encumbered phenol might be protected as a methyl ether. Deprotection of such a group can be challenging, with many standard reagents failing to provide the desired product in good yield due to steric hindrance or decomposition of the sensitive substrate.

In such a scenario, TMSI, often generated in situ, presents an ideal solution. Its relatively small size allows it to access the sterically hindered methoxy group, while the mild reaction conditions preserve other sensitive functionalities in the molecule.

Table 1: Comparison of Demethylation Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

| BBr₃ | CH₂Cl₂, -78 °C to rt | Highly effective | Harsh, not selective for multiple methoxy groups, moisture sensitive |

| HBr/AcOH | High temperature | Inexpensive | Very harsh, can cause decomposition |

| Pyridine·HCl | Molten, >200 °C | Classical method | Extremely harsh conditions |

| TMSI | CH₂Cl₂ or CHCl₃, rt or mild heat | Mild, often selective, can be generated in situ | Moisture sensitive, can be expensive if not generated in situ |

Experimental Protocols

In Situ Generation of this compound from Chlorotrimethylsilane and Sodium Iodide

This protocol is adapted from a procedure described by Olah et al.[11]

Materials:

-

Chlorotrimethylsilane ((CH₃)₃SiCl)

-

Sodium iodide (NaI), dried under vacuum

-

Acetonitrile (CH₃CN), anhydrous

-

Substrate (e.g., an aryl methyl ether)

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add the substrate and anhydrous acetonitrile.

-

Add sodium iodide (typically 1.5-2.0 equivalents relative to the substrate) to the stirred solution.

-

Slowly add chlorotrimethylsilane (typically 1.5-2.0 equivalents) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Safety and Handling

This compound is a flammable liquid that reacts violently with water.[6] It is also corrosive and causes severe skin burns and eye damage.[6] Therefore, it is imperative to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, and to work in a well-ventilated fume hood. All glassware must be thoroughly dried before use to prevent hydrolysis of the reagent. When not in use, TMSI should be stored under an inert atmosphere in a cool, dry place.

Conclusion

This compound has firmly established itself as a versatile and powerful reagent in the arsenal of the synthetic organic chemist. Its unique reactivity, particularly its ability to effect the cleavage of robust ether and ester linkages under mild conditions, makes it an invaluable tool in the intricate art of total synthesis. A thorough understanding of its mechanistic pathways, coupled with the practical knowledge of its in situ generation and safe handling, empowers researchers to strategically employ TMSI to overcome synthetic challenges and efficiently construct complex molecular targets. As the quest for novel therapeutics and a deeper understanding of biological processes continues to drive the field of total synthesis, the strategic application of reagents like this compound will undoubtedly play a pivotal role in future discoveries.

References

- 1. Total Synthesis of Platensimycin by Nicolaou [organic-chemistry.org]

- 2. biochem2.com [biochem2.com]

- 3. Maitotoxin: An Inspiration for Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studenttheses.uu.nl [studenttheses.uu.nl]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Demethylation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Chemistry's toughest total synthesis challenge put on hold by lack of funds | Research | Chemistry World [chemistryworld.com]

- 12. Total Synthesis of Platensimycin by Nicolaou [organic-chemistry.org]

A Senior Application Scientist's Guide to the Silicon-Iodine Bond in Trimethylsilyl Iodide (TMSI): Reactivity, Mechanisms, and Synthetic Utility

For the forward-thinking researcher, scientist, and drug development professional, a deep understanding of reagent reactivity is paramount to innovation. Trimethylsilyl iodide (TMSI), or iodotrimethylsilane, stands out as a uniquely potent and versatile tool in modern organic synthesis.[1][2] Its utility, however, is intrinsically linked to the nuanced reactivity of its silicon-iodine bond. This guide provides an in-depth exploration of TMSI, moving beyond simple protocols to elucidate the fundamental principles that govern its synthetic applications. We will delve into the causality behind its reactivity, offer field-proven insights for its practical use, and provide self-validating experimental frameworks to ensure reproducible success in your laboratory.

The Heart of the Matter: Understanding the Si-I Bond

The remarkable reactivity of TMSI stems from the inherent properties of the silicon-iodine bond. Silicon, being more electropositive than carbon, creates a polar covalent bond with the highly polarizable and nucleophilic iodide ion. This polarization, coupled with the Lewis acidic nature of the silicon atom, makes TMSI a powerful reagent for a variety of chemical transformations. The Si-I bond is significantly weaker than Si-Cl or Si-Br bonds, contributing to its enhanced reactivity.

Core Reactivity and Mechanistic Principles

The primary role of TMSI in organic synthesis is as a potent dealkylation agent, particularly for ethers and esters.[1] It also serves as an effective reagent for the silylation of alcohols and the removal of certain protecting groups.[2][3]

Cleavage of Ethers: A Mechanistic Deep Dive

The cleavage of ethers by TMSI is a cornerstone of its synthetic utility, often employed for the deprotection of hydroxyl groups.[2][4] The reaction proceeds via a Lewis acid-mediated SN2 mechanism.[4][5]

The Causality Behind the Reaction:

-

Lewis Acid Activation: The silicon atom in TMSI acts as a Lewis acid, coordinating to the ether oxygen. This coordination enhances the leaving group ability of the oxygen.[4]

-

Nucleophilic Attack: The iodide ion, a strong nucleophile, then attacks one of the ether's alkyl groups in an S

N2 fashion.[4] -

Product Formation: This concerted step results in the formation of a trimethylsilyl ether and an alkyl iodide.[3] The trimethylsilyl ether is then readily hydrolyzed upon aqueous workup to yield the desired alcohol.[4]

Cleavage of Esters and Lactones

Similar to ethers, esters and lactones are efficiently cleaved by TMSI to yield carboxylic acids after hydrolysis.[6][7] The mechanism is analogous, involving Lewis acid activation of the ester carbonyl group, followed by SN2 attack of the iodide on the alkyl group of the ester.[6] This method is particularly valuable for the dealkylation of sterically hindered esters or when other methods might be too harsh for the substrate.[3]

Field-Proven Applications in Research and Drug Development

The unique reactivity of TMSI has cemented its role in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][8][9][10]

Deprotection Strategies

TMSI is a powerful tool for the removal of various protecting groups. It is especially effective for cleaving tert-butyloxycarbonyl (Boc) protecting groups from amines, a critical step in peptide synthesis.[3][11] This deprotection occurs under neutral conditions, offering an advantage when dealing with acid- or base-sensitive substrates.

Silylation of Alcohols

TMSI can be used to introduce the trimethylsilyl (TMS) group to alcohols, converting them into more volatile trimethylsilyl ethers.[3] This derivatization is particularly useful for analytical applications such as gas chromatography (GC), where it facilitates the analysis of complex mixtures.[1]

Synthesis of Iodides

The reaction of TMSI with alcohols or ethers provides a convenient route for the synthesis of alkyl iodides.[6] This transformation is often cleaner and more efficient than traditional methods using hydroiodic acid.

Practical Considerations and Experimental Protocols

Trustworthiness through Self-Validating Systems

A key aspect of reliable synthetic chemistry is the implementation of protocols that are inherently self-validating. This means understanding the "why" behind each step, allowing for troubleshooting and adaptation.

In Situ Generation of TMSI

Due to its cost, instability, and sensitivity to moisture and light, TMSI is often generated in situ.[4][6] The most common method involves the reaction of trimethylsilyl chloride (TMSCl) with sodium iodide (NaI) in a suitable solvent, typically acetonitrile or chloroform.[4][6] This approach is not only more economical but also ensures that the reagent is fresh and highly reactive.

Experimental Protocol: Cleavage of an Aryl Methyl Ether

This protocol describes a general procedure for the cleavage of an aryl methyl ether to the corresponding phenol using in situ generated TMSI.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Aryl Methyl Ether | - | - | 1.0 eq | - |

| Sodium Iodide (NaI) | 149.89 | 3.67 | 1.5 eq | - |

| Trimethylsilyl Chloride (TMSCl) | 108.64 | 0.856 | 1.5 eq | - |

| Acetonitrile (anhydrous) | 41.05 | 0.786 | - | - |

| Dichloromethane (DCM) | 84.93 | 1.33 | - | - |

| Saturated NaHCO₃ solution | - | - | - | - |

| 10% Na₂S₂O₃ solution | - | - | - | - |

| Brine | - | - | - | - |

| Anhydrous MgSO₄ | 120.37 | 2.66 | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl methyl ether (1.0 eq) and anhydrous acetonitrile.

-

Reagent Addition: Add sodium iodide (1.5 eq) to the solution and stir until it is fully dissolved.

-

In Situ Generation and Reaction: Cool the mixture to 0 °C and add trimethylsilyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired phenol.

Causality in the Protocol:

-

Inert Atmosphere: TMSI is highly sensitive to moisture; therefore, an inert atmosphere is crucial to prevent its decomposition.[12]

-

Anhydrous Solvent: The use of anhydrous acetonitrile is essential for the same reason.

-

Excess Reagents: A slight excess of NaI and TMSCl is used to ensure the complete conversion of the starting material.

-

Aqueous Workup: The NaHCO₃ quench neutralizes any acidic byproducts, while the Na₂S₂O₃ wash removes any coloration from iodine formation.

Safety and Handling

TMSI is a corrosive and flammable liquid that reacts violently with water.[4][13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.[14][15] Due to its reactivity with moisture, it is best stored under an inert atmosphere and in a cool, dry place.[12]

Conclusion

The silicon-iodine bond in trimethylsilyl iodide provides a gateway to a wide array of powerful synthetic transformations. By understanding the fundamental principles of its reactivity, from Lewis acid activation to SN2 displacement, researchers can harness its full potential. The strategic use of in situ generation not only enhances safety and cost-effectiveness but also ensures optimal reactivity. As the demands of modern drug discovery and materials science continue to grow, a deep, mechanistic understanding of reagents like TMSI will remain an invaluable asset for any synthetic chemist.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]

- 4. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. TMS Iodide - Wordpress [reagents.acsgcipr.org]

- 7. Trimethylsilyl iodide | 216 Publications | 2415 Citations | Top Authors | Related Topics [scispace.com]

- 8. Drug Discovery and Experimental Therapeutics | College of Pharmacy - The University of Iowa [pharmacy.uiowa.edu]

- 9. Drug Discovery Institute Medicinal Chemistry | Icahn School of Medicine [icahn.mssm.edu]

- 10. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 11. Trimethylsilyl Iodide [commonorganicchemistry.com]

- 12. 相关内容暂不可用 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. research.uga.edu [research.uga.edu]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Computational Scientist's Guide to Iodotrimethylsilane Reaction Pathways: From Theory to Application

This guide provides a comprehensive exploration of the theoretical calculations used to elucidate the reaction pathways of iodotrimethylsilane (TMSI). As a powerful and versatile reagent in modern organic synthesis, understanding the underlying mechanisms of TMSI reactivity at a quantum mechanical level is paramount for reaction design, optimization, and the prediction of outcomes. This document is intended for researchers, computational chemists, and drug development professionals who seek to leverage theoretical modeling to gain deeper insights into these critical chemical transformations.

The Significance of TMSI and the Predictive Power of Computational Chemistry

This compound, (CH₃)₃SiI, is a potent reagent widely utilized for a variety of synthetic transformations.[1][2][3] Its utility stems from the unique combination of a Lewis acidic silicon center and a soft, nucleophilic iodide counter-ion. This duality enables it to mediate key reactions such as the cleavage of ethers, esters, and carbamates, as well as the silylation of alcohols and the catalysis of carbon-carbon bond-forming reactions.[4][5][6][7] While experimental studies have outlined the scope and utility of TMSI, a detailed, atomistic understanding of its reaction mechanisms often requires the lens of computational chemistry.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer an unparalleled ability to map the potential energy surfaces of chemical reactions.[8][9] By locating and characterizing stationary points—reactants, products, intermediates, and, most crucially, transition states—we can decode the intricate dance of electrons and nuclei that governs a reaction's progress. This predictive power allows us to understand the causality behind experimental observations, such as regioselectivity and stereoselectivity, and to design more efficient and selective synthetic protocols.

Foundational Principles of Modeling TMSI Reactions

A robust computational protocol is self-validating and grounded in sound theoretical principles. For reactions involving organosilicon compounds like TMSI, DFT has proven to be a reliable and efficient methodology.[10][11]

Core Methodological Choices:

-

Density Functional Theory (DFT): This is the workhorse method for mechanistic studies in organic chemistry. Functionals like B3LYP offer a good balance of accuracy and computational cost for the systems .

-

Basis Sets: A proper description of the electron distribution is critical. For elements like carbon, hydrogen, oxygen, and silicon, Pople-style basis sets such as 6-311+G(d,p) are standard. For iodine, which has a large number of core electrons, an Effective Core Potential (ECP) like LANL2DZ or the Stuttgart-Dresden-Bonn (SDB) series is essential to make calculations tractable while maintaining accuracy.[10]

-

Solvation Models: Most TMSI reactions are performed in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are crucial for capturing the stabilizing or destabilizing effects of the solvent environment (e.g., acetonitrile, chloroform) on charged or polar species in the reaction pathway.[9][12][13]

Key Computational Outputs: The primary goal is to compute the change in Gibbs free energy (ΔG) along the reaction coordinate. This involves:

-

Geometry Optimization: Finding the lowest energy structure for all reactants, intermediates, and products.

-

Transition State (TS) Search: Locating the maximum energy point along the minimum energy path connecting reactants and products.

-

Frequency Calculations: To confirm that reactants and products are true minima (zero imaginary frequencies) and that the TS is a first-order saddle point (exactly one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energy.

-

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to confirm it connects the intended reactants and products.

In-Depth Analysis of Key TMSI Reaction Pathways

Pathway I: The Cleavage of Ethers

The dealkylation of ethers is one of the most prominent applications of TMSI.[6] The generally accepted mechanism involves the activation of the ether oxygen by the Lewis acidic silicon, followed by a nucleophilic attack by the iodide ion on one of the adjacent carbon atoms.[4][14] The specific pathway, either Sₙ1 or Sₙ2, is highly dependent on the structure of the ether substrate.[14]

Computational Protocol for Ether Cleavage:

-

System Setup: Define the reactants (e.g., anisole and TMSI) in a 3D molecular editor.

-

Reactant Optimization: Perform a geometry optimization and frequency calculation for the ether and TMSI separately, as well as for the pre-reaction van der Waals complex, in the chosen solvent model.

-

Transition State Search:

-

For an Sₙ2 pathway (e.g., cleavage of a methyl group), the initial guess for the TS should feature an elongated C-O bond and a forming C-I bond, with the iodide attacking from the backside.

-

For an Sₙ1 pathway (e.g., cleavage of a tert-butyl group), the rate-determining step is the formation of the carbocation. The TS search would focus on the heterolytic cleavage of the C-O bond after oxygen silylation.

-

-

TS Validation: Confirm the TS with a frequency calculation (one imaginary frequency corresponding to the bond-breaking/forming process) and an IRC analysis.

-

Product Optimization: Optimize the geometry of the resulting trimethylsilyl ether and alkyl iodide products.

-

Energy Profile Construction: Calculate the relative Gibbs free energies of all stationary points to determine the activation barrier (ΔG‡) and the overall reaction energy (ΔGᵣₓₙ).

Quantitative Insights:

The table below summarizes hypothetical, yet representative, DFT-calculated energy values for the cleavage of two different ether types, illustrating how computational data can rationalize experimental observations.

| Reaction | Substrate | Pathway | Calculated ΔG‡ (kcal/mol) | Calculated ΔGᵣₓₙ (kcal/mol) |

| 1 | Anisole (Aryl Methyl Ether) | Sₙ2 | 18.5 | -10.2 |

| 2 | tert-Butyl Methyl Ether | Sₙ1 (on t-Bu) | 15.2 | -12.5 |

| 3 | Diethyl Ether | Sₙ2 | 22.1 | -8.9 |

These values are illustrative examples derived from typical DFT results for such reactions.

Visualization of the Sₙ2 Ether Cleavage Pathway:

Caption: Reaction coordinate for Sₙ2 ether cleavage by TMSI.

Pathway II: Silylation of Alcohols

TMSI readily converts alcohols into their corresponding trimethylsilyl ethers, which are more volatile and often used as protecting groups or for analytical purposes like gas chromatography.[2] The reaction proceeds via nucleophilic attack of the alcohol oxygen onto the silicon center, with the concomitant release of hydrogen iodide.

Computational Protocol for Alcohol Silylation:

This protocol is analogous to the one described for ether cleavage, with the primary focus on modeling the nucleophilic substitution at the silicon center.

-

System Setup: Define the alcohol and TMSI as reactants.

-

Locate Pre-reaction Complex: Optimize the hydrogen-bonded complex between the alcohol's hydroxyl group and the iodine atom of TMSI.

-

Transition State Search: The transition state will typically involve a pentacoordinate silicon center, where the Si-O bond is partially formed and the Si-I bond is partially broken.

-

Product Optimization: Optimize the geometry of the trimethylsilyl ether and the hydrogen iodide products.

-

Energy Profile Construction: Determine the activation barrier and reaction energy from the relative free energies.

Visualization of the Alcohol Silylation Workflow:

Caption: Step-by-step computational workflow for alcohol silylation.

Pathway III: Catalysis of Aldol-Type Reactions

TMSI can also function as a potent Lewis acid catalyst. For instance, it effectively catalyzes the erythro-selective aldol-type condensation of silyl enol ethers with acetals.[5] Modeling such a catalytic cycle is more complex but provides invaluable information about the rate-determining step and the origins of stereoselectivity.

Key Computational Steps for Catalytic Cycles:

-

Identify All Intermediates: Propose a plausible catalytic cycle based on experimental evidence and chemical intuition. This includes catalyst activation, substrate coordination, the key bond-forming step, and catalyst regeneration.

-

Optimize All Species: Perform geometry optimizations for the catalyst, substrates, all intermediates, and all transition states connecting them.

-

Determine the Rate-Determining Step: The transition state with the highest free energy relative to the resting state of the catalyst will determine the overall reaction rate.

-

Analyze Stereoselectivity: If the reaction is stereoselective, locate the transition states leading to the different stereoisomers (e.g., erythro and threo). The difference in the activation free energies (ΔΔG‡) between these competing pathways can be used to predict the product ratio.

Visualization of a Generic Catalytic Cycle:

Caption: Logical flow of a TMSI-catalyzed Aldol-type reaction.

Trustworthiness and Protocol Validation

The integrity of any computational study rests on its ability to be validated. Theoretical predictions must be compared against experimental reality.[8] Key validation points include:

-

Kinetics: Calculated activation barriers should correlate with experimentally measured reaction rates.

-

Thermodynamics: Calculated reaction energies should align with measured equilibrium constants.

-

Selectivity: Predicted product ratios (regio- or stereoisomers) based on ΔΔG‡ values should match experimental observations.

Discrepancies between theory and experiment are not failures; they are opportunities. They may suggest that the proposed mechanism is incomplete, that solvent effects are more complex than the model assumes, or that alternative pathways (e.g., radical mechanisms) may be operative under certain conditions.[11][15]

Conclusion

Theoretical calculations provide a powerful, predictive framework for understanding the complex reactivity of this compound. By employing robust computational protocols grounded in Density Functional Theory, researchers can move beyond empirical observations to gain a quantitative, atomistic understanding of reaction mechanisms, transition states, and the factors controlling selectivity. This in-depth knowledge is not merely academic; it is a practical tool that empowers scientists to design more efficient, selective, and innovative chemical syntheses, accelerating progress in fields from materials science to drug development.

References

- 1. This compound: Applications as Reactive Ligand and its Preparation Method_Chemicalbook [chemicalbook.com]